2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one is a complex organic compound that features a unique combination of functional groups, including an amino group, phenyl rings, a thiazole ring, and a pyranochromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one typically involves multi-step reactions that include the formation of the thiazole ring and the pyranochromenone core. One common method involves the condensation of appropriate aldehydes with thiazole derivatives under basic conditions, followed by cyclization reactions to form the pyranochromenone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings and the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiazole ring .
Scientific Research Applications
2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyranochromenone derivatives, such as:
- 2-amino-4-phenyl-3-(4-chlorophenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one
- 2-amino-4-phenyl-3-(4-methylphenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one .
Uniqueness
The uniqueness of 2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H18N2O3S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-amino-4-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C27H18N2O3S/c28-25-23(26-29-19(15-33-26)16-9-3-1-4-10-16)21(17-11-5-2-6-12-17)22-24(32-25)18-13-7-8-14-20(18)31-27(22)30/h1-15,21H,28H2 |
InChI Key |
YZJYFVHQJKFNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2C5=NC(=CS5)C6=CC=CC=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.